molecular formula C14H21N B13530770 2-(4-Ethylbenzyl)piperidine

2-(4-Ethylbenzyl)piperidine

Cat. No.: B13530770
M. Wt: 203.32 g/mol
InChI Key: QRNRCGZRNNQVFW-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-ethylbenzyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylbenzyl)piperidine typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification methods like chromatography can be employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylbenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Ethylbenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting signal transduction .

Comparison with Similar Compounds

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its bioenhancing properties.

    N-Benzylpiperidine: Another piperidine derivative with applications in medicinal chemistry.

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties .

Uniqueness: 2-(4-Ethylbenzyl)piperidine is unique due to the presence of the 4-ethylbenzyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence its reactivity, pharmacokinetics, and potential therapeutic applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-2-12-6-8-13(9-7-12)11-14-5-3-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3

InChI Key

QRNRCGZRNNQVFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CCCCN2

Origin of Product

United States

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